molecular formula C11H15NO3 B13569394 Ethyl 3-(4-aminophenoxy)propanoate

Ethyl 3-(4-aminophenoxy)propanoate

Cat. No.: B13569394
M. Wt: 209.24 g/mol
InChI Key: OJCZVJGOJUSZGG-UHFFFAOYSA-N
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Description

Ethyl 3-(4-aminophenoxy)propanoate is an organic compound that belongs to the class of esters. It features a propanoate group attached to an ethyl group and a 4-aminophenoxy group. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(4-aminophenoxy)propanoate can be synthesized through the reaction of 4-aminophenol with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-aminophenoxy)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(4-aminophenoxy)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(4-aminophenoxy)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active 4-aminophenoxypropanoic acid, which can interact with enzymes and receptors in biological pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

ethyl 3-(4-aminophenoxy)propanoate

InChI

InChI=1S/C11H15NO3/c1-2-14-11(13)7-8-15-10-5-3-9(12)4-6-10/h3-6H,2,7-8,12H2,1H3

InChI Key

OJCZVJGOJUSZGG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCOC1=CC=C(C=C1)N

Origin of Product

United States

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